N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]-4-(trifluoromethyl)benzamide
Description
N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]-4-(trifluoromethyl)benzamide is a benzamide derivative characterized by a trifluoromethyl (-CF₃) group at the 4-position of the benzamide core, an oxan-4-yl (tetrahydropyran-4-yl) group, and a thiophen-2-ylmethyl substituent on the amide nitrogen.
Properties
IUPAC Name |
N-(oxan-4-yl)-N-(thiophen-2-ylmethyl)-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO2S/c19-18(20,21)14-5-3-13(4-6-14)17(23)22(12-16-2-1-11-25-16)15-7-9-24-10-8-15/h1-6,11,15H,7-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRKPJCFGEPZDLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N(CC2=CC=CS2)C(=O)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]-4-(trifluoromethyl)benzamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzamide Core: This can be achieved by reacting 4-(trifluoromethyl)benzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Oxan-4-yl Group: This step may involve the reaction of the intermediate with oxan-4-yl halide in the presence of a base.
Attachment of the Thiophen-2-ylmethyl Group: This can be done through a nucleophilic substitution reaction using thiophen-2-ylmethyl halide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophen-2-ylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzamide core can be reduced to form corresponding amines.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophen-2-ylmethyl group can yield thiophen-2-ylmethyl sulfoxide or sulfone.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation as a candidate for drug development due to its unique structural features.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]-4-(trifluoromethyl)benzamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s metabolic stability and bioavailability.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
- Trifluoromethyl Group: Common in analogs (e.g., ), this group increases lipophilicity (logP) and resistance to oxidative metabolism.
- Heterocyclic Substituents: Thiophen-2-ylmethyl: Contrasts with dihydrothienylidene in or thiazol-2-yl in . Thiophene’s electron-rich aromatic system may enhance π-π stacking interactions compared to non-aromatic substituents .
Tabulated Comparison of Key Analogs
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]-4-(trifluoromethyl)benzamide, and what hazards must be mitigated?
- Methodology : The synthesis typically involves coupling reactions, such as amide bond formation between 4-(trifluoromethyl)benzoyl chloride and oxan-4-yl/thiophen-2-ylmethyl amines. Hazardous reagents (e.g., acyl chlorides, sodium pivalate) require strict inert conditions (Schlenk flasks, argon atmosphere) and personal protective equipment (PPE) .
- Risk Mitigation : Conduct a hazard analysis using guidelines from Prudent Practices in the Laboratory (e.g., handling sodium pivalate anhydrous, which degrades upon moisture exposure) .
Q. How can I characterize the purity and structure of this compound?
- Analytical Techniques : Use nuclear magnetic resonance (NMR) to confirm substituent positions, infrared (IR) spectroscopy for functional group verification, and high-resolution mass spectrometry (HRMS) for molecular weight validation. For crystallinity, employ X-ray diffraction (XRD) with SHELX software for refinement .
- Data Interpretation : Compare spectral data (e.g., ¹H NMR shifts for thiophene protons at δ 6.8–7.2 ppm) with reference compounds .
Q. What are the critical physical properties (e.g., solubility, stability) relevant to experimental design?
- Key Properties : The trifluoromethyl group enhances lipophilicity, favoring solubility in dichloromethane or acetonitrile. The oxan-4-yl group may confer hygroscopicity, necessitating anhydrous storage .
- Stability : Avoid prolonged light exposure and heating, as analogs decompose above 40°C .
Advanced Research Questions
Q. How can I resolve contradictions in crystallographic data for this compound?
- Approach : Use UCSF Chimera to visualize electron density maps and validate hydrogen bonding networks. For disordered regions (e.g., oxan-4-yl conformers), apply SHELXL restraints or twinning corrections .
- Case Study : In similar benzamides, SHELX refinement reduced R-factors from 0.08 to 0.03 by optimizing thermal parameters .
Q. What experimental strategies optimize yield in multi-step syntheses involving unstable intermediates?
- Optimization :
- Stepwise Monitoring : Use thin-layer chromatography (TLC) to track intermediates like N-(thiophen-2-ylmethyl)-4-(trifluoromethyl)benzamide, which degrade if stored .
- Inert Conditions : Employ syringe pumps for controlled reagent addition and Luer-lok needles to exclude moisture .
- Troubleshooting : Low yields in coupling steps may require excess acyl chloride (1.2 eq) and extended reaction times (12–24 h) .
Q. How do I assess the biological activity of this compound, and what assays are suitable?
- Screening Workflow :
Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays to measure IC₅₀ values.
Mutagenicity : Conduct Ames II testing (e.g., S9 metabolic activation) to evaluate safety .
- Case Study : Analogous trifluoromethylbenzamides showed IC₅₀ values <100 nM against kinases like EGFR .
Q. What computational tools predict binding interactions between this compound and biological targets?
- Methods :
- Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets.
- MD Simulations : Run GROMACS for 100 ns to assess stability of predicted complexes .
- Validation : Compare computational ΔG values with experimental ITC (isothermal titration calorimetry) data .
Data Contradiction Analysis
Q. How should I address discrepancies in reported melting points or spectral data?
- Root Cause : Variability may arise from polymorphic forms (e.g., amorphous vs. crystalline) or solvent residues.
- Resolution :
Re-crystallize from ethyl acetate/hexane and re-acquire differential scanning calorimetry (DSC) thermograms .
Cross-validate NMR with 2D experiments (COSY, HSQC) to confirm assignments .
Q. Why do reaction yields vary between literature protocols and my experiments?
- Factors : Impurities in sodium pivalate (≥98% purity required) or incomplete acylation due to moisture ingress.
- Mitigation : Use freshly distilled solvents and Karl Fischer titration to ensure anhydrous conditions .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
